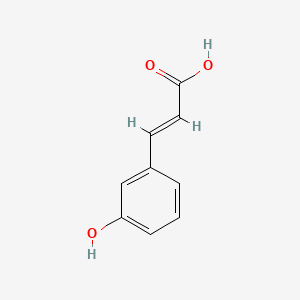

(E)-m-Coumaric acid

Description

3-Hydroxycinnamic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

3-Hydroxycinnamic acid has been reported in Balanophora tobiracola, Rubus idaeus, and other organisms with data available.

Structure

3D Structure

Propriétés

IUPAC Name |

(E)-3-(3-hydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,10H,(H,11,12)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSDGJDHHZEWEP-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001336224 | |

| Record name | trans-m-Coumaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001336224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | m-Coumaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001713 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14755-02-3, 588-30-7 | |

| Record name | trans-3-Hydroxycinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14755-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Coumaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-(3-hydroxyphenyl)-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014755023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamic acid, m-hydroxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50308 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cinnamic acid, m-hydroxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-m-Coumaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001336224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.742 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3'-HYDROXYCINNAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KWJ2DDJ34H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | m-Coumaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001713 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

192 - 194 °C | |

| Record name | m-Coumaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001713 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to (E)-m-Coumaric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-m-Coumaric acid, also known as 3-hydroxycinnamic acid, is a phenolic compound belonging to the hydroxycinnamic acid class. These compounds are secondary metabolites found throughout the plant kingdom and are common components of the human diet, being present in foods and beverages such as fruits, vegetables, grains, and vinegar[1]. As a human xenobiotic metabolite, this compound is also formed by the gut microflora from other polyphenols, like caffeic acid[2]. Structurally, it is a hydroxy derivative of cinnamic acid, with the hydroxyl group substituted at the meta-position (C-3) of the phenyl ring[1][3]. This compound has garnered significant interest in the scientific community for its notable antioxidant properties and potential therapeutic applications, particularly in the context of metabolic and inflammatory diseases. This guide provides a comprehensive overview of its core properties, biological activities, and relevant experimental protocols.

Core Chemical and Physical Properties

This compound is an off-white to yellow solid powder. Its identity and fundamental physicochemical properties are summarized in the table below. The molecule contains two acidic protons: one on the carboxylic acid group and another on the phenolic hydroxyl group, with pKa values of approximately 4.5 and 10.4, respectively. This dual acidity influences its solubility and interaction with biological targets.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| IUPAC Name | (2E)-3-(3-hydroxyphenyl)prop-2-enoic acid | |

| Synonyms | m-Coumaric acid, 3-Hydroxycinnamic acid, trans-m-Coumaric acid | |

| CAS Number | 14755-02-3, 588-30-7 | |

| Molecular Formula | C₉H₈O₃ | |

| Molecular Weight | 164.16 g/mol | |

| Appearance | Solid, Off-white to yellow powder | |

| Melting Point | 191 - 194 °C | |

| Boiling Point | 373.2 ± 25.0 °C (at 760 mmHg) | |

| pKa₁ (Carboxylic Acid) | ~4.48 | |

| pKa₂ (Phenolic Group) | ~10.35 | |

| Solubility | DMSO: 100 mg/mL (609.16 mM) | |

| Water (Predicted): 1.04 g/L | ||

| LogP | 1.71 - 1.83 |

Spectral Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques. Below is a summary of key spectral data, which are crucial for its identification and quantification in various matrices.

Table 2: Summary of Spectral Data for this compound

| Technique | Data Highlights | References |

| ¹H NMR | Solvent: D₂O, Frequency: 500 MHz. Shifts (ppm): 7.35, 7.33, 7.32, 7.30, 7.17, 7.16, 7.08, 6.92, 6.91, 6.90, 6.49, 6.46. | |

| ¹³C NMR | Data available in spectral databases such as SpectraBase. | |

| UV-Vis | In methanol (B129727), exhibits absorption maxima around 275 nm and 330 nm. The spectrum can extend to ~350 nm. | |

| IR Spectroscopy | ATR-IR data is available in databases like PubChem. | |

| Mass Spectrometry | GC-MS and MS/MS spectral data are available in public databases, including PubChem and FooDB. |

Biological Activity and Mechanisms of Action

This compound is primarily recognized for its potent antioxidant activity. This property is the foundation for its protective effects against various pathologies driven by oxidative stress, most notably complications arising from diabetes mellitus.

Role in Diabetic Complications

Research has shown that this compound can mitigate hyperglycemia-induced damage, particularly in the context of diabetic retinopathy. In diabetic rat models, administration of m-coumaric acid led to a significant reduction in blood glucose and glycated hemoglobin (HbA1c) levels. This, in turn, decreases the formation of advanced glycation end products (AGEs), which are key contributors to tissue damage in diabetes.

The mechanism involves the compound's ability to combat oxidative stress. Hyperglycemia leads to an overproduction of reactive oxygen species (ROS), which triggers inflammatory pathways. This compound normalizes oxidative stress parameters and prevents the activation of major pathways involved in hyperglycemia-induced vascular damage. Specifically, it has been shown to attenuate the expression of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) in the retinas of diabetic subjects. This anti-inflammatory action is crucial for preventing the onset and progression of diabetic retinopathy.

The proposed mechanism suggests that hyperglycemia-induced ROS production activates downstream signaling cascades (such as NF-κB, a key regulator of inflammation) that lead to the transcription and release of TNF-α and IL-1β. These cytokines perpetuate vascular damage and inflammation. This compound acts as a ROS scavenger, thereby inhibiting the initial trigger and suppressing the downstream inflammatory response.

Caption: Proposed mechanism of this compound in diabetic retinopathy.

Experimental Protocols

Synthesis from Coumarin (B35378) via Basic Hydrolysis

A common method for preparing coumaric acid involves the base-catalyzed hydrolysis and isomerization of coumarin. This process opens the lactone ring of coumarin to form the sodium salt of coumarinic acid (the Z-isomer), which then isomerizes to the more stable trans-isomer, coumaric acid, upon acidification.

Methodology:

-

Reaction Setup: Dissolve coumarin (0.137 mol) in a 20% aqueous sodium hydroxide (B78521) (NaOH) solution within a high-pressure reactor (e.g., a PARR reactor).

-

Inert Atmosphere: Purge the reactor with an inert gas (e.g., helium or nitrogen) for 15-20 minutes to remove oxygen, which can cause oxidative side reactions and reduce yield.

-

Hydrolysis: Seal the reactor and heat the mixture to 160°C for 1 hour with stirring.

-

Precipitation: After the reaction, cool the mixture in an ice bath to approximately 4°C. Slowly add concentrated hydrochloric acid (HCl) with continuous stirring until the pH of the solution reaches 5. A white precipitate of coumaric acid will form.

-

Isolation and Purification: Collect the precipitate by filtration. Wash the solid with cold water to remove residual salts and acid. The crude product can be further purified by recrystallization, for example, from hot methanol or water.

Caption: Workflow for the synthesis of m-Coumaric acid from coumarin.

Quantification by Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is the most widely reported analytical method for the quantification of coumaric acid isomers in various matrices, including plant extracts and biological fluids.

General Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

-

Stationary Phase: A C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is commonly used, providing good retention and peak symmetry.

-

Mobile Phase: A gradient or isocratic elution can be employed.

-

Isocratic Example: A mixture of water, methanol, and glacial acetic acid (e.g., 65:34:1 v/v/v).

-

Gradient Example: A two-solvent system, such as Solvent A (e.g., 0.5% phosphoric acid in water) and Solvent B (e.g., 100% acetonitrile), with a gradient from low to high organic content over 30-40 minutes.

-

-

Flow Rate: Typically maintained around 0.8 - 1.0 mL/min.

-

Detection: Detection is performed via UV absorbance, typically at a wavelength between 280 nm and 310 nm, where hydroxycinnamic acids exhibit strong absorbance.

-

Quantification: A standard curve is generated using a series of known concentrations of a pure this compound standard. The concentration in the sample is determined by comparing its peak area to the standard curve.

Conclusion

This compound is a well-characterized phenolic compound with significant antioxidant and anti-inflammatory properties. Its potential to mitigate complications of diabetes by reducing oxidative stress and suppressing key inflammatory cytokines like TNF-α and IL-1β makes it a compound of interest for further investigation in drug development. The established protocols for its synthesis and analysis provide a solid foundation for researchers to explore its therapeutic potential in greater depth.

References

(E)-m-Coumaric Acid: A Technical Guide to its Chemical Structure, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-m-Coumaric acid, also known as (E)-3-(3-hydroxyphenyl)prop-2-enoic acid, is a hydroxycinnamic acid that has garnered interest within the scientific community for its potential therapeutic applications. As a phenolic compound, it exhibits notable antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure, synthesis methodologies, and known biological signaling pathways associated with this compound, offering a valuable resource for researchers in drug discovery and development.

Chemical Structure and Properties

This compound is one of three isomers of coumaric acid, distinguished by the position of the hydroxyl group on the phenyl ring.[1] In the meta isomer, the hydroxyl group is located at the C-3 position. The "(E)" designation refers to the stereochemistry of the double bond in the acrylic acid side chain, indicating that the substituents are on opposite sides, also known as the trans isomer.

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (2E)-3-(3-Hydroxyphenyl)prop-2-enoic acid | [2] |

| Synonyms | m-Coumaric acid, 3-Hydroxycinnamic acid, trans-m-Coumaric acid | [2] |

| Molecular Formula | C₉H₈O₃ | [2] |

| Molecular Weight | 164.16 g/mol | [2] |

| CAS Number | 14755-02-3 | [2] |

| SMILES | C1=CC(=CC(=C1)O)/C=C/C(=O)O | [2] |

| InChI Key | KKSDGJDHHZEWEP-SNAWJCMRSA-N | [2] |

A diagram of the chemical structure is provided below.

Caption: Chemical structure of this compound.

Chemical Synthesis

The synthesis of this compound can be achieved through several established organic chemistry reactions. The most common methods include the Perkin reaction, the Knoevenagel condensation, and the Heck reaction.[3]

Perkin Reaction

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid.[4][5] For the synthesis of this compound, 3-hydroxybenzaldehyde (B18108) is reacted with acetic anhydride and sodium acetate (B1210297).

Experimental Protocol:

-

A mixture of 3-hydroxybenzaldehyde, acetic anhydride, and anhydrous sodium acetate is heated at 180°C for several hours.[4]

-

The reaction mixture is then poured into water and acidified with hydrochloric acid to precipitate the crude product.

-

The crude this compound is collected by filtration and purified by recrystallization from hot water or ethanol.

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio |

| 3-Hydroxybenzaldehyde | 122.12 | 1 |

| Acetic Anhydride | 102.09 | ~1.5 |

| Sodium Acetate | 82.03 | ~1 |

| This compound | 164.16 | - |

Note: Specific yields for the synthesis of this compound via the Perkin reaction are not consistently reported in the literature and can vary based on reaction conditions.

Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an aldehyde or ketone and a compound with an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst like pyridine (B92270) and piperidine (B6355638).[6]

Experimental Protocol:

-

3-Hydroxybenzaldehyde and malonic acid are dissolved in a solvent such as pyridine, which also acts as a base.[7]

-

A catalytic amount of piperidine is added, and the mixture is heated.

-

The reaction mixture is then cooled and poured into dilute hydrochloric acid to precipitate the product.

-

The precipitated this compound is filtered, washed with water, and purified by recrystallization.

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio |

| 3-Hydroxybenzaldehyde | 122.12 | 1 |

| Malonic Acid | 104.06 | 1-1.5 |

| Pyridine (Solvent/Base) | 79.10 | - |

| Piperidine (Catalyst) | 85.15 | Catalytic |

| This compound | 164.16 | - |

Note: Yields for the Knoevenagel condensation can be high, often exceeding 80%, depending on the specific reaction conditions and purification methods employed.[7]

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[8] For the synthesis of this compound, 3-iodophenol (B1680319) can be coupled with acrylic acid in the presence of a palladium catalyst and a base.

Experimental Protocol:

-

3-Iodophenol, acrylic acid, a palladium catalyst (e.g., palladium(II) acetate), a phosphine (B1218219) ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine) are mixed in a suitable solvent (e.g., acetonitrile (B52724) or DMF).

-

The mixture is heated under an inert atmosphere until the reaction is complete.

-

After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

-

The residue is then acidified and extracted with an organic solvent. The product is purified by column chromatography or recrystallization.

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio |

| 3-Iodophenol | 220.01 | 1 |

| Acrylic Acid | 72.06 | ~1.2 |

| Palladium(II) Acetate | 224.49 | Catalytic |

| Triethylamine | 101.19 | ~2 |

| This compound | 164.16 | - |

Note: The Heck reaction offers a versatile route to cinnamic acid derivatives, but yields can be variable and optimization of the catalyst system and reaction conditions is often necessary.

A generalized workflow for the synthesis and purification of this compound is depicted below.

References

- 1. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001713) [hmdb.ca]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. drhnsp.org [drhnsp.org]

- 5. Perkin reaction - Wikipedia [en.wikipedia.org]

- 6. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ias.ac.in [ias.ac.in]

- 8. Heck Reaction—State of the Art [mdpi.com]

(E)-m-Coumaric Acid: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-m-Coumaric acid, also known as 3-hydroxycinnamic acid, is a phenolic compound belonging to the hydroxycinnamic acid class. While less abundant than its isomer, p-coumaric acid, it is found in a variety of natural sources and exhibits a range of biological activities that are of interest to the pharmaceutical and nutraceutical industries. This technical guide provides an in-depth overview of the natural sources of this compound, detailed protocols for its isolation, and an exploration of its potential roles in cellular signaling pathways.

Natural Sources of this compound

This compound is distributed throughout the plant kingdom, often co-existing with its para- and ortho-isomers. Its presence has been identified in various fruits, vegetables, and beverages. The primary known dietary sources include olives, pears, beer, and corn. It has also been detected in grapes, spinach, coffee, and tomatoes.

Quantitative Data on this compound in Natural Sources

The following table summarizes the available quantitative data for this compound in several natural sources. It is important to note that data for m-coumaric acid is less extensive than for p-coumaric acid, and in some cases, values for total coumaric acid isomers are reported.

| Natural Source | Plant Part/Product | Concentration of this compound | Reference(s) |

| Olive | Virgin Olive Oil | 0.00 mg/100 g FW | [1] |

| Beer | Italian Lager Beer | 0.0071 - 0.01 mg/100 ml |

Isolation and Purification of this compound

The isolation of this compound from natural sources typically involves solvent extraction followed by chromatographic purification. The protocols are similar to those used for other hydroxycinnamic acids, particularly p-coumaric acid. The following are detailed experimental protocols adapted from established methods for isolating hydroxycinnamic acids from plant materials.

Experimental Protocol 1: Isolation from Olive Pomace

This protocol is adapted from methods used for the extraction of phenolic compounds from olive byproducts.

1. Sample Preparation:

-

Obtain fresh olive pomace and dry it at 40-50°C to a constant weight.

-

Grind the dried pomace into a fine powder using a laboratory mill.

2. Extraction:

-

Macerate the powdered olive pomace (100 g) with 80% aqueous methanol (B129727) (1 L) at room temperature for 24 hours with constant stirring.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Repeat the extraction process on the residue two more times.

-

Combine the filtrates and concentrate under reduced pressure at 40°C using a rotary evaporator to obtain a crude extract.

3. Acid Hydrolysis (to liberate ester-bound forms):

-

Resuspend the crude extract in 2M HCl.

-

Heat the mixture at 90°C for 2 hours with stirring.

-

Cool the hydrolysate to room temperature.

4. Liquid-Liquid Extraction:

-

Extract the acidified hydrolysate three times with an equal volume of ethyl acetate (B1210297).

-

Combine the ethyl acetate fractions and wash them with distilled water to remove residual acid.

-

Dry the ethyl acetate fraction over anhydrous sodium sulfate.

-

Evaporate the ethyl acetate under reduced pressure to yield a concentrated phenolic extract.

5. Chromatographic Purification:

-

Dissolve the concentrated extract in a minimal amount of methanol.

-

Subject the dissolved extract to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of chloroform (B151607) and methanol (e.g., starting from 100% chloroform and gradually increasing the methanol concentration).

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using a chloroform:methanol:formic acid (e.g., 85:15:1, v/v/v) solvent system.

-

Visualize the spots under UV light (254 nm and 365 nm).

-

Pool the fractions containing this compound (identified by comparison with a standard).

-

Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase of methanol and water (with 0.1% formic acid) in a gradient elution.

6. Crystallization:

-

Concentrate the purified fractions to dryness.

-

Dissolve the residue in a minimal amount of hot water and allow it to cool slowly to obtain crystalline this compound.

-

Filter and dry the crystals.

Experimental Protocol 2: Generalized Isolation from Plant Material (e.g., Corn Bran)

This protocol provides a general workflow adaptable for various plant tissues.

1. Sample Preparation:

-

Dry the plant material (e.g., corn bran) at 60°C and grind to a fine powder.

2. Alkaline Hydrolysis:

-

Suspend the powdered material in 2M NaOH.

-

Stir the mixture under a nitrogen atmosphere at room temperature for 24 hours to release ester-bound phenolic acids.

-

Acidify the mixture to pH 2 with concentrated HCl.

3. Solvent Extraction:

-

Extract the acidified mixture three times with diethyl ether or ethyl acetate.

-

Combine the organic phases and evaporate to dryness under vacuum.

4. Purification:

-

Redissolve the residue in methanol.

-

Purify the extract using solid-phase extraction (SPE) with a C18 cartridge.

-

Elute the cartridge with methanol to recover the phenolic acids.

-

For further purification, employ preparative TLC or HPLC as described in Protocol 1.

Signaling Pathways and Biological Activities

While research on the specific signaling pathways modulated by this compound is limited, studies on the closely related p-coumaric acid provide significant insights into its potential mechanisms of action. It is hypothesized that m-coumaric acid may share similar biological activities and molecular targets due to its structural similarity.

One study has indicated that m-coumaric acid can reduce the levels of tumor necrosis factor-alpha (TNF-α) and may have an indirect inhibitory effect on the formation of advanced glycation end products (AGEs). This suggests a role in mitigating inflammatory and oxidative stress-related pathways.

The following diagrams illustrate key signaling pathways known to be modulated by p-coumaric acid, which are likely relevant for understanding the biological effects of m-coumaric acid.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. P-coumaric acid has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

AGE-RAGE Signaling Pathway

The interaction of Advanced Glycation End Products (AGEs) with their receptor (RAGE) triggers oxidative stress and inflammation, contributing to various chronic diseases. P-coumaric acid has been shown to interfere with this pathway.

Caption: Hypothesized interference of this compound with the AGE-RAGE signaling pathway.

Conclusion

This compound is a naturally occurring phenolic compound with potential health benefits. While its characterization and quantification in natural sources are not as extensive as its para-isomer, this guide provides a comprehensive overview of the current knowledge. The detailed protocols for isolation, though adapted from methods for similar compounds, offer a solid starting point for researchers. The exploration of its potential signaling pathway interactions, based on evidence from closely related molecules, highlights promising areas for future investigation. Further research is warranted to fully elucidate the quantitative distribution of this compound in nature and to confirm its specific molecular mechanisms of action, which will be crucial for its development as a therapeutic or nutraceutical agent.

References

The Elusive Biosynthesis of (E)-m-Coumaric Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-m-Coumaric acid, also known as 3-hydroxycinnamic acid, is a member of the hydroxycinnamic acid family, a class of phenolic compounds with a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. While its isomers, p-coumaric acid and o-coumaric acid, have well-characterized biosynthetic pathways within the general phenylpropanoid pathway, the metabolic route to this compound remains enigmatic. This technical guide provides a comprehensive overview of the known biosynthetic pathways for coumaric acid isomers, delves into the speculative routes for m-coumaric acid formation, and offers detailed experimental protocols for the analysis of these compounds.

The General Phenylpropanoid Pathway: A Foundation for Hydroxycinnamic Acids

The biosynthesis of hydroxycinnamic acids originates from the aromatic amino acid L-phenylalanine. The initial steps are catalyzed by a series of well-characterized enzymes:

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid. This is the committed step and a key regulatory point in the phenylpropanoid pathway.

-

Cinnamate-4-hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H, hydroxylates trans-cinnamic acid at the para-position (C4) of the phenyl ring to produce p-coumaric acid (4-hydroxycinnamic acid).[1][2] This is the predominant and most well-understood hydroxylation reaction of cinnamic acid in plants.

An alternative pathway to p-coumaric acid exists in some organisms, starting from L-tyrosine:

-

Tyrosine Ammonia-Lyase (TAL): This enzyme can directly convert L-tyrosine to p-coumaric acid.

The central role of these enzymes establishes p-coumaric acid as a key intermediate for a vast array of downstream secondary metabolites, including flavonoids, lignans, and other coumaric acid derivatives.

The Biosynthesis of this compound: A Path Less Traveled

Despite the well-defined pathway for p-coumaric acid, a direct and analogous biosynthetic route for this compound via a specific "cinnamate-3-hydroxylase" has not been conclusively identified in plants or microorganisms. The meta-hydroxylation step in the phenylpropanoid pathway is generally observed to occur on p-coumaric acid derivatives, rather than on cinnamic acid itself.

The Role of p-Coumarate 3-hydroxylase (C3H)

The enzyme responsible for meta-hydroxylation in the phenylpropanoid pathway is p-coumarate 3-hydroxylase (C3H), another cytochrome P450 enzyme (CYP98A family). However, C3H acts on p-coumaric acid or its esters (e.g., p-coumaroyl-shikimate or p-coumaroyl-quinate) to introduce a hydroxyl group at the C3 position, yielding caffeic acid (3,4-dihydroxycinnamic acid), not m-coumaric acid.[1][3]

Recent research has shown that C4H and C3H can form membrane-bound protein complexes.[1][4] While these complexes exhibit enhanced catalytic efficiency, their activity on cinnamic acid still leads to the formation of p-coumaric acid and subsequently caffeic acid, not m-coumaric acid.[1]

Microbial Transformations: A Potential Source?

Some microorganisms, particularly from the genera Streptomyces and Rhodococcus, are known to metabolize cinnamic acid and its derivatives.[5][6] While these organisms possess a diverse array of hydroxylases, a specific enzyme that directly hydroxylates cinnamic acid at the meta-position to produce m-coumaric acid has not been characterized. Studies on Streptomyces setonii have shown that it catabolizes cinnamic acid, but the identified intermediates do not include m-coumaric acid.[5] A strain of Pseudomonas was found to metabolize cinnamic acid to m-hydroxyphenylpropionic acid, suggesting that meta-hydroxylation can occur, but the direct precursor was not definitively established as cinnamic acid.[7]

Quantitative Data on Coumaric Acid Production

Quantitative data on the microbial production of m-coumaric acid is scarce in the scientific literature. However, significant research has focused on optimizing the production of p-coumaric acid in engineered microorganisms. The following table summarizes some reported production titers for p-coumaric acid, which can serve as a benchmark for potential future studies on m-coumaric acid production.

| Organism | Precursor | Product | Titer (mg/L) | Reference |

| Escherichia coli | L-Tyrosine | p-Coumaric acid | 525 | [8] |

| Escherichia coli | Glucose | p-Coumaric acid | 156.09 µM | [9] |

| Streptomyces lividans | Glycerol | Cinnamic acid | 450 | [10] |

| E. coli (whole-cell) | L-Phenylalanine | trans-Cinnamic acid | 597 | [8] |

Experimental Protocols

Enzyme Assay for Cinnamic Acid Hydroxylase Activity

This protocol is adapted for a generic spectrophotometric assay for C4H activity and can be modified to screen for potential C3H (cinnamate-3-hydroxylase) activity.

Principle: The hydroxylation of cinnamic acid to a coumaric acid isomer can be monitored by the change in the UV absorbance spectrum. The formation of the product can also be quantified by HPLC.

Reagents:

-

Phosphate (B84403) buffer (100 mM, pH 7.5)

-

NADPH solution (10 mM in buffer)

-

trans-Cinnamic acid solution (10 mM in ethanol)

-

Enzyme preparation (microsomal fraction or purified enzyme)

-

Methanol (B129727) (HPLC grade)

-

Formic acid (HPLC grade)

Procedure:

-

Prepare a reaction mixture containing:

-

880 µL of phosphate buffer

-

10 µL of NADPH solution (final concentration 0.1 mM)

-

10 µL of trans-cinnamic acid solution (final concentration 0.1 mM)

-

-

Pre-incubate the reaction mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 100 µL of the enzyme preparation.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding 100 µL of 2M HCl.

-

Extract the products by adding 500 µL of ethyl acetate (B1210297), vortexing, and centrifuging to separate the phases.

-

Transfer the organic phase to a new tube and evaporate to dryness.

-

Re-dissolve the residue in a known volume of methanol for HPLC analysis.

Analysis:

-

Inject the re-dissolved sample into an HPLC system equipped with a C18 column.

-

Use a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B) for separation.

-

Monitor the elution of coumaric acid isomers using a UV detector at appropriate wavelengths (e.g., 310 nm for p-coumaric acid, and a full spectrum scan to detect potential m-coumaric acid).

-

Quantify the product formation by comparing the peak area to a standard curve of authentic m-coumaric acid.

HPLC Method for the Analysis of Coumaric Acid Isomers in Microbial Cultures

Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a robust method for the separation and quantification of coumaric acid isomers.

Sample Preparation:

-

Centrifuge the microbial culture to pellet the cells.

-

Collect the supernatant.

-

Acidify the supernatant to pH 2-3 with HCl.

-

Extract the phenolic acids with an equal volume of ethyl acetate three times.

-

Pool the organic phases and evaporate to dryness under vacuum.

-

Re-dissolve the residue in a known volume of methanol (HPLC grade).

-

Filter the sample through a 0.22 µm syringe filter before injection.

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

-

Gradient: A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector at 280 nm and 310 nm.

-

Injection Volume: 20 µL

Quantification:

-

Prepare standard solutions of this compound, (E)-o-coumaric acid, and (E)-p-coumaric acid of known concentrations.

-

Generate a calibration curve for each isomer by plotting peak area against concentration.

-

Determine the concentration of the coumaric acid isomers in the samples by interpolating their peak areas on the respective calibration curves.

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of Coumaric Acid Isomers

Caption: Biosynthesis of coumaric acid isomers from L-phenylalanine and L-tyrosine.

Experimental Workflow for Screening Microbial Production of m-Coumaric Acid

Caption: Workflow for identifying and quantifying m-coumaric acid from microbial cultures.

Conclusion

The biosynthetic pathway of this compound remains an open area of research. While the general phenylpropanoid pathway robustly explains the formation of p-coumaric acid, a direct and efficient enzymatic route to m-coumaric acid from cinnamic acid has yet to be elucidated. The existing evidence suggests that meta-hydroxylation in this pathway preferentially occurs on p-coumaric acid derivatives, leading to the synthesis of caffeic acid. Future research should focus on screening diverse microorganisms, particularly from genera like Streptomyces and Rhodococcus, for novel hydroxylases capable of direct meta-hydroxylation of cinnamic acid. The development of sensitive and specific analytical methods, such as the HPLC protocol detailed in this guide, will be crucial for these exploratory studies. Unraveling the biosynthesis of m-coumaric acid could open new avenues for the biotechnological production of this and other valuable phenylpropanoids for applications in the pharmaceutical and nutraceutical industries.

References

- 1. Membrane protein complexes catalyze both 4- and 3-hydroxylation of cinnamic acid derivatives in monolignol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Membrane protein complexes catalyze both 4- and 3-hydroxylation of cinnamic acid derivatives in monolignol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of cinnamic, p-coumaric, and ferulic acids by Streptomyces setonii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Systems biology and metabolic engineering of Rhodococcus for bioconversion and biosynthesis processes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Production of Trans-Cinnamic and p-Coumaric Acids in Engineered E. coli [mdpi.com]

- 9. Aerobic Growth of Rhodococcus aetherivorans BCP1 Using Selected Naphthenic Acids as the Sole Carbon and Energy Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cinnamic acid production using Streptomyces lividans expressing phenylalanine ammonia lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

(E)-m-Coumaric Acid: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-m-Coumaric acid, a hydroxycinnamic acid, is a phenolic compound found in various plant sources. As a metabolite of larger polyphenolic compounds like chlorogenic acid, it is bioavailable and has demonstrated a range of biological activities.[1] This technical guide provides an in-depth overview of the current understanding of the mechanism of action of this compound, focusing on its antioxidant, anti-inflammatory, neuroprotective, and enzyme-inhibiting properties. The information is presented to support further research and drug development efforts.

Core Mechanisms of Action

This compound exerts its biological effects through multiple mechanisms, primarily centered around its antioxidant and anti-inflammatory capabilities. It has been shown to directly scavenge free radicals and to modulate key signaling pathways involved in the cellular response to oxidative stress and inflammation.

Antioxidant and Anti-glycation Effects

This compound has been investigated for its potential to mitigate oxidative stress and non-catalytic protein glycosylation, processes implicated in diabetic complications.[2]

Mechanism: The proposed mechanism for its anti-glycation activity involves the hydroxyl group on the aromatic ring donating an electron to trap glucose, thereby preventing the glycation of proteins.[2] The carboxylic acid group and the adjacent double bond contribute to neutralizing free radicals.[2]

Quantitative Data:

| Biological Effect | Model System | Treatment | Results | Reference |

| Anti-glycation & Antioxidant | Streptozotocin-induced diabetic rats | 150 mg/kg bw, orally for 6 weeks | Significant decrease in blood glucose and glycated hemoglobin (HbA1c) levels. | [2] |

| Anti-glycation & Antioxidant | Streptozotocin-induced diabetic rats | 300 mg/kg bw, orally for 6 weeks | Significant decrease in blood glucose and glycated hemoglobin (HbA1c) levels. | |

| Anti-inflammatory | Streptozotocin-induced diabetic rats | 150 or 300 mg/kg bw | Significant reduction in TNF-α levels. | |

| Antioxidant | In vitro human serum albumin (HSA) glycation model | 200 µM | Showed some antiglycation and antioxidant effects, though less potent than p-coumaric acid. |

Experimental Protocol: In Vivo Anti-glycation and Antioxidant Study in Diabetic Rats

-

Animal Model: Streptozotocin-induced diabetic rats.

-

Treatment Groups:

-

Control group

-

Diabetic control group

-

Diabetic group treated with m-coumaric acid (150 mg/kg body weight, orally)

-

Diabetic group treated with m-coumaric acid (300 mg/kg body weight, orally)

-

Diabetic group treated with insulin (B600854) (positive control)

-

-

Duration: 6 weeks.

-

Procedure:

-

Diabetes was induced in rats via streptozotocin (B1681764) injection.

-

m-Coumaric acid was administered orally daily for six weeks.

-

Blood samples were collected to measure blood glucose and glycated hemoglobin (HbA1c) levels.

-

Retinal tissue was collected for analysis of inflammatory markers such as TNF-α.

-

-

Key Parameters Measured: Blood glucose, HbA1c, TNF-α expression.

Enzyme Inhibition

This compound has been identified as an inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.

Mechanism: The inhibition of epidermis tyrosinase by m-coumaric acid follows a mechanism involving the rapid formation of a reduced enzyme-inhibitor complex, which then undergoes a slower, reversible reaction.

Quantitative Data:

| Enzyme | Substrate | Inhibition Type | Inhibition Constant (Ki) | Reference |

| Epidermis Tyrosinase | L-Dopa | Slow, reversible | 0.05 mM (overall) |

Experimental Protocol: Tyrosinase Inhibition Assay

-

Enzyme: Epidermis tyrosinase (monophenol,dihydroxy-L-phenylalanine:oxygen oxidoreductase, EC 1.14.18.1).

-

Substrate: L-dopa.

-

Procedure:

-

The reaction is initiated by mixing the enzyme and substrate in a suitable buffer.

-

The oxidation of L-dopa is monitored spectrophotometrically by measuring the change in absorbance over time.

-

The inhibitory effect of m-coumaric acid is determined by observing the prolonged transient phase in the reaction progress curve in the presence of the inhibitor.

-

-

Kinetic Analysis: The kinetic data are analyzed to determine the mechanism of inhibition and to calculate the overall inhibition constant.

Neuroprotective and Anti-inflammatory Signaling

While much of the detailed signaling pathway information comes from studies on the more common isomer, p-coumaric acid, evidence suggests that m-coumaric acid also possesses neuroprotective and anti-inflammatory properties. It is a known metabolite of chlorogenic acid that can penetrate the blood-brain barrier and stimulate cerebral nerves in vitro. In vivo studies have shown its ability to reduce pro-inflammatory cytokines.

Signaling Pathways (Inferred from related compounds and initial findings):

-

NF-κB Pathway: The reduction of TNF-α by m-coumaric acid suggests a potential modulation of the NF-κB signaling pathway, a key regulator of inflammation.

-

Antioxidant Response Pathways: The observed increase in antioxidant enzyme activity points towards a possible interaction with pathways like the Nrf2 signaling cascade, which upregulates the expression of antioxidant genes.

Further research is required to fully elucidate the specific signaling cascades directly modulated by this compound.

Workflow for Investigating NF-κB Inhibition:

Caption: Proposed workflow to investigate the inhibitory effect of this compound on the NF-κB signaling pathway.

Conclusion

This compound demonstrates a range of biological activities, with its antioxidant, anti-glycation, and enzyme-inhibiting properties being the most characterized to date. While its anti-inflammatory and neuroprotective potential is evident, the precise signaling pathways it modulates require further investigation to differentiate its mechanism from that of its more studied isomer, p-coumaric acid. The quantitative data and experimental protocols provided in this guide serve as a foundation for future research aimed at harnessing the therapeutic potential of this compound.

Experimental Workflow for Antioxidant Capacity Assessment:

Caption: A generalized workflow for determining the in vitro antioxidant capacity of this compound.

References

- 1. 4-methoxycinnamyl p-coumarate reduces neuroinflammation by blocking NF-κB, MAPK, and Akt/GSK-3β pathways and enhancing Nrf2/HO-1 signaling cascade in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, antimicrobial evaluation and QSAR studies of <i>p-</i>coumaric acid derivatives - Arabian Journal of Chemistry [arabjchem.org]

The Unexplored Potential of m-Coumaric Acid: A Comparative Review of Bioactivity

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive literature review on the bioactivity of m-coumaric acid. However, it is critical to note at the outset that scientific investigation into the specific biological activities of the meta isomer of coumaric acid is significantly less extensive than that of its ortho and, particularly, its para isomers. Consequently, this document presents a comparative analysis of the known bioactivities of the three isomers, highlighting the available data for m-coumaric acid and identifying the considerable gaps in current research. This approach aims to provide a valuable resource for researchers by contextualizing the potential of m-coumaric acid and delineating clear avenues for future investigation.

Introduction to Coumaric Acid Isomers

Coumaric acids are hydroxycinnamic acids, a class of phenolic compounds widely distributed in the plant kingdom.[1][2][3][4] They exist in three isomeric forms—ortho (o-), meta (m-), and para (p-), distinguished by the position of the hydroxyl group on the phenyl ring. The para isomer is the most abundant in nature.[1] While p-coumaric acid has been the subject of extensive research into its antioxidant, anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties, m-coumaric acid remains largely understudied.

Caption: Chemical structures of o-, m-, and p-coumaric acid.

Comparative Bioactivity of Coumaric Acid Isomers

This section summarizes the known biological activities of the coumaric acid isomers, with a focus on presenting any available data for m-coumaric acid.

Antioxidant and Anti-glycation Activity

Phenolic compounds are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals. The antioxidant potential of all three coumaric acid isomers has been evaluated in a comparative in-vitro study, which also investigated their anti-glycation properties. Advanced glycation end products (AGEs) are implicated in diabetic complications, and their inhibition is a key therapeutic target.

Table 1: Comparative In Vitro Antioxidant and Anti-glycation Activity of Coumaric Acid Isomers

| Activity | o-Coumaric Acid | m-Coumaric Acid | p-Coumaric Acid | Reference |

|---|---|---|---|---|

| Anti-glycation | Less effective | Less effective | Most effective at 200 µM | |

| ROS Reduction | Less effective | Less effective | Most effective |

| Tyrosinase Inhibition (IC50) | 300 µM | 270 µM | 3 µM | |

The available data suggests that while m-coumaric acid possesses antioxidant and anti-glycation properties, it is less potent than the para isomer in the studied models.

Anticancer Activity

The anticancer potential of p-coumaric acid has been investigated in various cancer cell lines, with demonstrated effects on apoptosis, cell cycle arrest, and inhibition of proliferation. Research on o-coumaric acid has also shown anticarcinogenic activity in breast cancer cells. Specific quantitative data for m-coumaric acid's anticancer activity is largely absent from the current literature.

Table 2: Cytotoxicity of Coumaric Acid Isomers and Derivatives in Cancer Cell Lines

| Compound | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| o-Coumaric Acid | MCF-7 (Breast) | ~5 mM | |

| p-Coumaric Acid | HT-29 (Colon) | 150 µM (24h) | |

| p-Coumaric Acid | A375 (Melanoma) | 3.2 mM (24h) | |

| p-Coumaric Acid | B16 (Melanoma) | 4.1 mM (24h) | |

| p-Coumaric Acid | PC3 (Prostate) | 177.62 µM | |

| Ethyl p-coumarate | B16-F10 (Melanoma) | < 1 mM |

| n-Butyl p-coumarate | B16-F10 (Melanoma) | < 1 mM | |

The lack of data for m-coumaric acid in this critical area of research represents a significant knowledge gap.

Antimicrobial Activity

Table 3: Antimicrobial Activity of p-Coumaric Acid

| Microorganism | Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Gram-positive bacteria | Various | 10-80 | |

| Gram-negative bacteria | Various | 10-80 | |

| Alicyclobacillus acidoterrestris (vegetative cells) | 200 |

| Alicyclobacillus acidoterrestris (spores) | | 200 | |

Further research is needed to determine if m-coumaric acid shares the antimicrobial properties of its para isomer.

Anti-inflammatory and Neuroprotective Effects

p-Coumaric acid has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. It has also demonstrated neuroprotective properties in models of cerebral ischemia. Some studies have also pointed to the anti-inflammatory potential of o-coumaric acid. At present, there is a lack of published studies specifically investigating the anti-inflammatory and neuroprotective activities of m-coumaric acid.

Experimental Protocols

Detailed experimental protocols for the bioactivity assays mentioned in this review are provided below. These standard methods can be applied to the investigation of m-coumaric acid's biological properties.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common method for determining the free radical scavenging capacity of a compound.

-

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a decrease in absorbance.

-

Reagents: DPPH solution in methanol, test compound solutions at various concentrations, and a positive control (e.g., ascorbic acid).

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

Add a fixed volume of DPPH solution to each dilution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

-

Data Analysis: The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Reagents: MTT solution, cell culture medium, test compound, and a solubilizing agent (e.g., DMSO).

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a few hours.

-

Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

-

Materials: 96-well microtiter plates, sterile broth medium, test compound, and a standardized inoculum of the microorganism.

-

Procedure:

-

Prepare serial twofold dilutions of the test compound in the broth medium in the wells of a microtiter plate.

-

Add a standardized inoculum of the microorganism to each well.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC by visual inspection for turbidity or by measuring the absorbance at 600 nm.

-

Signaling Pathways and Experimental Workflows

While specific signaling pathways for m-coumaric acid have not been elucidated, research on p-coumaric acid provides a roadmap for future investigations.

Known Signaling Pathways for p-Coumaric Acid

p-Coumaric acid has been shown to modulate several key signaling pathways involved in inflammation and cancer.

Caption: Signaling pathways modulated by p-coumaric acid.

General Experimental Workflow for Bioactivity Screening

The following workflow can be adopted for a systematic investigation of the bioactivity of m-coumaric acid.

Caption: A general workflow for screening the bioactivity of m-coumaric acid.

Conclusion and Future Directions

The existing body of scientific literature demonstrates a significant disparity in the research conducted on the isomers of coumaric acid. While p-coumaric acid has emerged as a promising bioactive compound with a wide range of therapeutic potentials, m-coumaric acid remains a largely unexplored entity. The limited comparative data suggests that m-coumaric acid may possess bioactivities, albeit potentially to a lesser extent than its para isomer in the assays conducted so far.

This technical guide serves not only as a summary of the current knowledge but also as a call to action for the scientific community. There is a clear and compelling need for focused research to elucidate the antioxidant, anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties of m-coumaric acid. A systematic investigation, following the experimental workflows outlined in this document, will be instrumental in determining the therapeutic potential of this understudied natural compound. The exploration of m-coumaric acid's bioactivity could unveil novel therapeutic applications and contribute to a more complete understanding of the structure-activity relationships of hydroxycinnamic acids.

References

- 1. banglajol.info [banglajol.info]

- 2. benthamscience.com [benthamscience.com]

- 3. Anti-Inflammatory and Antimicrobial Activities of Compounds Isolated from Distichochlamys benenica - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Antioxidant Properties of (E)-m-Coumaric Acid

Introduction

This compound (m-CA), also known as 3-hydroxycinnamic acid, is a phenolic compound belonging to the hydroxycinnamic acid family. It is a secondary metabolite found in various plants, fruits, and vegetables. Phenolic acids are of significant interest in pharmacology and drug development due to their potent antioxidant activities, which are primarily attributed to their ability to scavenge free radicals, donate hydrogen atoms, and chelate metal ions. This technical guide provides a comprehensive overview of the antioxidant properties of this compound, focusing on its mechanisms of action, relevant cellular signaling pathways, and quantitative in vitro activity. Detailed experimental protocols for key antioxidant assays are also provided to facilitate further research.

In Vitro Antioxidant Activity: Radical Scavenging and Reducing Power

The antioxidant capacity of m-Coumaric acid has been quantified using several standard in vitro assays. These assays primarily measure the compound's ability to scavenge synthetic free radicals, such as DPPH• and ABTS•+, or to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The activity is often expressed as the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the radical activity.

Data Presentation

The following tables summarize the quantitative antioxidant activity of coumaric acid from various assays. It is important to note that many studies do not differentiate between the isomers (ortho, meta, para), or focus primarily on the more common p-coumaric acid. The data presented here is for "coumaric acid" where the specific isomer was not defined in the source.

Table 1: DPPH Radical Scavenging Activity

| Compound | IC₅₀ (µg/mL) | Source |

|---|---|---|

| Coumaric Acid | 255.69 | [1] |

| Vanillin (Reference) | 283.76 | [1] |

| Oryza sativa Extract (OSE) | 314.51 |[1] |

Table 2: ABTS Radical Scavenging Activity

| Compound | IC₅₀ (µg/mL) | Source |

|---|---|---|

| Coumaric Acid | 746.42 ± 27.9 | [2] |

| Vanillin (Reference) | 1001.37 ± 35.8 | [2] |

| Oryza sativa Extract (OSE) | 318.33 ± 14.5 |[2] |

Cellular Mechanisms of Antioxidant Action

Beyond direct radical scavenging, this compound exerts its antioxidant effects by modulating key cellular signaling pathways involved in the endogenous antioxidant response. The primary pathways implicated are the Nrf2/ARE and MAPK signaling cascades. While much of the detailed mechanistic research has been conducted on its isomer, p-coumaric acid, these pathways represent the most probable mechanisms for m-coumaric acid as well.[3]

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.[4][5]

-

Mechanism of Action: Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[4] Oxidative stress or the presence of activators like coumaric acid can induce conformational changes in Keap1, leading to the release of Nrf2.[4] Freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[6] This binding initiates the transcription of crucial protective enzymes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), thereby bolstering the cell's intrinsic antioxidant defenses.[7][8] Studies on coumaric acid have shown it can significantly upregulate the expression of Nrf2 and HO-1.[7][9]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases [mdpi.com]

- 5. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The coumaric acid and syringic acid ameliorate acetic acid-induced ulcerative colitis in rats via modulator of Nrf2/HO-1 and pro-inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

(E)-m-Coumaric Acid and its Isomers: A Technical Guide to their Anti-inflammatory Effects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(E)-m-Coumaric acid, a member of the hydroxycinnamic acid family, is an organic compound with potential therapeutic applications. While its isomers, particularly p-coumaric acid, have been more extensively studied for their anti-inflammatory properties, this guide consolidates the available technical information on this compound and provides a comparative analysis with its ortho and para isomers. The primary anti-inflammatory mechanisms of coumaric acids involve the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This leads to a downstream reduction in the production of pro-inflammatory mediators such as cytokines (TNF-α, IL-6, IL-1β), and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This document aims to be a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to facilitate further research and drug development efforts in this area.

Introduction

Coumaric acid, a hydroxyl derivative of cinnamic acid, exists in three isomers: ortho (o-), meta (m-), and para (p-).[1] Of these, p-coumaric acid is the most abundant in nature and has been the most extensively investigated for its various biological activities, including antioxidant, anti-cancer, and anti-inflammatory effects.[1][2] While there is a growing body of evidence supporting the anti-inflammatory potential of o-coumaric acid, research specifically focused on m-coumaric acid remains limited. This guide will synthesize the existing knowledge on the anti-inflammatory effects of coumaric acid isomers, with a particular focus on providing a framework for understanding the potential of this compound.

Core Anti-inflammatory Mechanisms

The anti-inflammatory effects of coumaric acid isomers are primarily attributed to their ability to interfere with pro-inflammatory signaling cascades. The two major pathways implicated are the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.

Studies on p-coumaric acid have demonstrated its ability to inhibit this pathway by suppressing the phosphorylation of IκB, thereby preventing NF-κB translocation.[3] This leads to a reduction in the expression of NF-κB-mediated pro-inflammatory cytokines and enzymes.

Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK family of proteins, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are crucial for transducing extracellular stimuli into cellular responses, including inflammation. Activation of these kinases through phosphorylation leads to the activation of various transcription factors that regulate the expression of inflammatory mediators. p-Coumaric acid has been shown to suppress the phosphorylation of ERK1/2, JNK, and p38 in response to inflammatory stimuli.

References

(E)-m-Coumaric Acid: A Technical Guide on its Antimicrobial Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the antimicrobial potential of (E)-m-coumaric acid, a member of the hydroxycinnamic acid family. While research has predominantly focused on its isomer, p-coumaric acid, this document synthesizes the available data for m-coumaric acid and draws comparative insights from related phenolic compounds. It is evident that phenolic acids, including coumaric acid isomers, exhibit a noteworthy spectrum of antimicrobial activities against various pathogenic bacteria and fungi. The primary mechanisms of action are believed to involve the disruption of microbial cell membranes and interaction with cellular DNA, ultimately leading to cell death.[1][2] This guide details the current understanding of these mechanisms, presents available quantitative data on antimicrobial efficacy, and provides standardized experimental protocols for the evaluation of these compounds. Due to the limited specific research on this compound, this document also highlights the existing knowledge gaps and underscores the need for further investigation into its unique therapeutic potential.

Introduction

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the exploration of novel antimicrobial agents.[3] Natural products, particularly plant-derived phenolic compounds, have emerged as a promising reservoir of new therapeutic leads.[4] this compound, also known as m-hydroxycinnamic acid, is a phenolic acid with a structural arrangement that distinguishes it from its more extensively studied ortho- and para-isomers.[5] The positioning of the hydroxyl group on the phenyl ring is a critical determinant of the biological activity of phenolic compounds, influencing their antioxidant and antimicrobial properties.[6][7][8] This guide aims to consolidate the current knowledge on the antimicrobial potential of this compound, providing a technical resource for researchers engaged in the discovery and development of new anti-infective therapies.

Antimicrobial Spectrum and Efficacy

The antimicrobial activity of coumaric acid isomers has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungi. While extensive data is available for p-coumaric acid, specific quantitative data for m-coumaric acid is limited. The available information suggests that the antimicrobial efficacy is influenced by the microbial species and the specific isomer of coumaric acid.

Antibacterial Activity

Studies have shown that coumaric acid derivatives possess antibacterial properties.[9][10] For instance, trans-o-coumaric acid has demonstrated inhibitory activity against Staphylococcus aureus and Bacillus subtilis with Minimum Inhibitory Concentrations (MICs) ranging from 1.52 to 3.37 mM.[5] In contrast, its activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa was found to be low, with MICs in the range of 6.1-6.75 mM.[5] The increased lipophilicity of phenolic acids, often enhanced by methoxyl groups, is thought to improve their antibacterial action by facilitating interaction with the bacterial cell membrane.[6]

Antifungal Activity

The antifungal potential of coumaric acid isomers has also been investigated. One study reported that m-coumaric acid exhibited antifungal effects, although it was less inhibitory to fungal growth than cinnamic acid.[11] Other coumarin (B35378) compounds have shown activity against Candida albicans and Aspergillus fumigatus.[11][12] For example, the MIC of coumarin against a strain of C. albicans was determined to be 2.0 mg/mL.[12]

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Coumaric Acid Isomers and Related Compounds against Bacteria

| Compound | Microorganism | Strain | MIC | Reference |

| trans-o-Coumaric acid | Staphylococcus aureus | - | 1.52 - 3.37 mM | [5] |

| trans-o-Coumaric acid | Bacillus subtilis | - | 1.52 - 3.37 mM | [5] |

| trans-o-Coumaric acid | Escherichia coli | - | 6.1 - 6.75 mM | [5] |

| trans-o-Coumaric acid | Pseudomonas aeruginosa | - | 6.1 - 6.75 mM | [5] |

| p-Coumaric acid | Gram-positive bacteria | Various | 10 - 80 µg/mL | [2] |

| p-Coumaric acid | Escherichia coli | - | 1 mg/mL | [13] |

| p-Coumaric acid | Alicyclobacillus acidoterrestris | Vegetative cells & Spores | 0.2 mg/mL | [14] |

| This compound | Data not available |

Table 2: Comparative Minimum Inhibitory Concentrations (MICs) of Coumaric Acid Isomers and Related Compounds against Fungi

| Compound | Microorganism | Strain | MIC | Reference |

| Coumarin | Candida albicans | SC5314 | 2.0 mg/mL | [12] |

| Osthenol | Fusarium solani | ATCC 36031 | 125 µg/mL | [11] |

| Osthenol | Candida albicans | ATCC 14053 | 250 µg/mL | [11] |

| Osthenol | Aspergillus fumigatus | ATCC 16913 | 250 µg/mL | [11] |

| This compound | Qualitative data suggests activity, but quantitative MICs are not readily available. | [11] |

Mechanism of Antimicrobial Action

The antimicrobial activity of phenolic acids like coumaric acid is believed to be multifactorial, primarily targeting the cell envelope and intracellular components. The proposed mechanisms are largely based on studies of p-coumaric acid due to the scarcity of specific research on the m-isomer.

Disruption of Cell Membrane Integrity

A primary mechanism of action for p-coumaric acid is the disruption of the bacterial cell membrane's integrity.[1][2] This leads to increased permeability of the outer and plasma membranes, resulting in the leakage of essential intracellular components such as ions and macromolecules, and ultimately leading to cell death.[15] The lipophilicity of the phenolic acid plays a crucial role in this process, as it facilitates the interaction with the lipid bilayer of the cell membrane.[6]

Interaction with Cellular DNA

In addition to membrane damage, p-coumaric acid has been shown to bind to bacterial genomic DNA.[1][2] This interaction can interfere with critical cellular processes such as DNA replication and transcription, thereby inhibiting cell function and proliferation.[15] The ability of p-coumaric acid to intercalate into the DNA double helix has been suggested as a key aspect of its antimicrobial action.[2]

Caption: Proposed antimicrobial mechanism of this compound.

Experimental Protocols

To facilitate further research and standardized evaluation of this compound and other phenolic compounds, this section provides detailed methodologies for key antimicrobial assays.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Microbial inoculum standardized to 0.5 McFarland (approximately 1-2 x 10⁸ CFU/mL for bacteria) and then diluted to a final concentration of 5 x 10⁵ CFU/mL in the wells.

-

This compound stock solution (e.g., in DMSO or ethanol)

-

Positive control (microorganism in broth without the test compound)

-

Negative control (broth only)

-